Ethyl 5-hydroxypentylcarbamate
Overview
Description
Scientific Research Applications
Ethyl 5-hydroxypentylcarbamate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of carbamates, including Ethyl 5-hydroxypentylcarbamate, involves the carbamylation of acetylcholinesterase at neuronal synapses and neuromuscular junctions . This is similar to the action of organophosphates, but the binding of carbamates to acetylcholinesterase is reversible .
Future Directions
The future directions for research on Ethyl 5-hydroxypentylcarbamate and other carbamates could involve further exploration of their biological activities and therapeutic potential . There is also scope for developing more efficient synthesis methods and investigating their potential applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-hydroxypentylcarbamate can be synthesized through a multi-step process involving the reaction of 5-hydroxypentylamine with ethyl chloroformate. The reaction typically occurs under mild conditions, with the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction can be represented as follows:
5-Hydroxypentylamine+Ethyl chloroformate→Ethyl 5-hydroxypentylcarbamate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxypentylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 5-oxopentylcarbamate.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides and alkoxides can be used under basic conditions.
Major Products
Oxidation: Ethyl 5-oxopentylcarbamate
Reduction: 5-Hydroxypentylamine
Substitution: Various substituted carbamates depending on the nucleophile used.
Comparison with Similar Compounds
Ethyl 5-hydroxypentylcarbamate can be compared with other carbamate compounds such as:
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Methyl carbamate: Used as an intermediate in the production of pesticides and pharmaceuticals.
Phenyl carbamate: Employed in the synthesis of polymers and as a stabilizer in the production of plastics.
Properties
IUPAC Name |
ethyl N-(5-hydroxypentyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-2-12-8(11)9-6-4-3-5-7-10/h10H,2-7H2,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZCHGMXZGTIPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70598227 | |
Record name | Ethyl (5-hydroxypentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210056-91-0 | |
Record name | Ethyl (5-hydroxypentyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70598227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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